(1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features an indazole core linked to a trifluoromethyl-substituted pyrimidine ring via a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds with indazole and imidazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to a variety of biological activities
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to be orally bioavailable , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been reported to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that this compound may also have a range of molecular and cellular effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as imidazole and indole derivatives, have a broad range of chemical and biological properties . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine . This intermediate can then be further functionalized to introduce the piperazine and pyrimidine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The indazole core can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The trifluoromethyl group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole core can yield indazole-3-carboxylic acid derivatives, while substitution reactions on the pyrimidine ring can produce a variety of functionalized pyrimidines.
Scientific Research Applications
(1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cancer and other diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds like 1H-indazole-3-amine and its derivatives share a similar core structure and have been studied for their biological activities.
Pyrimidine derivatives: Compounds with trifluoromethyl-substituted pyrimidine rings are also common in medicinal chemistry due to their unique properties.
Uniqueness
The uniqueness of (1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone lies in its combination of an indazole core with a trifluoromethyl-substituted pyrimidine ring, linked via a piperazine moiety. This structure provides a versatile platform for the development of new drugs with specific biological activities.
Properties
IUPAC Name |
1H-indazol-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)13-9-14(22-10-21-13)25-5-7-26(8-6-25)16(27)15-11-3-1-2-4-12(11)23-24-15/h1-4,9-10H,5-8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLOJGRCUBTSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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